2-ACETYL-4-CHLOROPYRROLE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

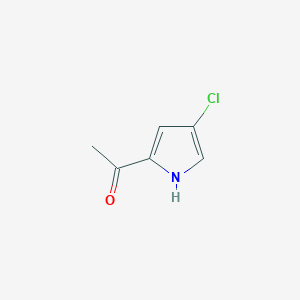

2-ACETYL-4-CHLOROPYRROLE is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro substituent at the 4-position of the pyrrole ring and an ethanone group at the 1-position. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-ACETYL-4-CHLOROPYRROLE can be synthesized through several methods. One common method involves the reaction of 4-chloropyrrole with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Functional Group Transformations

The acetyl group undergoes typical ketone reactions:

-

Hydrolysis : Acidic or basic hydrolysis converts the acetyl group to a carboxylic acid, though this is less common due to the stability of the pyrrole ring under mild conditions .

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the acetyl group to an ethyl group, but over-reduction of the pyrrole ring must be avoided .

Nucleophilic Aromatic Substitution (NAS)

The 4-chloro substituent participates in NAS under specific conditions:

-

Amine Coupling : Reacting with primary or secondary amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) replaces chlorine with an amine group. This is facilitated by microwave irradiation or high temperatures .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Acetyl-4-chloropyrrole | Benzylamine | DMF, 120°C, 12 h | 2-Acetyl-4-benzylaminopyrrole | 55% |

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed cross-couplings :

-

Suzuki-Miyaura : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives .

-

Buchwald-Hartwig Amination : Coupling with amines using Pd₂(dba)₃/Xantphos catalysts introduces aryl amino groups .

Stability and Side Reactions

-

Thermal Stability : Decomposition occurs above 200°C, forming polymeric byproducts .

-

Acid Sensitivity : Prolonged exposure to strong acids (HCl, H₂SO₄) leads to ring-opening or demethylation .

Key Research Findings

Aplicaciones Científicas De Investigación

Antimicrobial Activity

2-Acetyl-4-chloropyrrole has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

A study published in the Journal of Medicinal Chemistry highlighted that modifications to the acetyl group can enhance antibacterial activity, making this compound a candidate for developing new antibiotics.

Anticancer Properties

Research indicates that this compound derivatives may possess anticancer properties. A notable study demonstrated that specific derivatives could inhibit cell proliferation in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, suggesting potential for further development in cancer therapeutics.

Synthesis of Conductive Polymers

The compound can act as a precursor for synthesizing conductive polymers. Its ability to undergo polymerization reactions allows for the creation of materials with enhanced electrical conductivity. Research has demonstrated that incorporating this compound into polymer matrices can improve their electronic properties, making them suitable for applications in:

- Organic light-emitting diodes (OLEDs)

- Organic photovoltaics (OPVs)

A case study published in Advanced Materials detailed how these polymers exhibited improved charge transport properties when synthesized with this compound.

Dye Sensitization in Solar Cells

Another innovative application is in dye-sensitized solar cells (DSSCs). The compound can be used as a sensitizer due to its ability to absorb light and convert it into electrical energy efficiently. Research has shown that solar cells utilizing this compound as a dye exhibit higher efficiency compared to traditional dyes, thus presenting a promising avenue for renewable energy technologies.

Pesticide Development

The potential of this compound as a pesticide has been explored due to its bioactive properties. Studies indicate that certain derivatives can effectively control pests while being less toxic to non-target organisms. This characteristic makes it an attractive candidate for developing eco-friendly pesticides.

Plant Growth Regulators

Research has also suggested that derivatives of this compound can act as plant growth regulators. They may enhance seed germination and promote root development, leading to increased crop yields. Field studies have demonstrated improved growth rates in crops treated with specific formulations containing this compound.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against various bacteria |

| Anticancer agents | Induces apoptosis in cancer cell lines | |

| Material Science | Conductive polymers | Improved electrical conductivity |

| Dye sensitization | Higher efficiency in solar cells | |

| Agricultural Chemistry | Pesticide development | Effective pest control with lower toxicity |

| Plant growth regulators | Enhanced seed germination and root development |

Mecanismo De Acción

The mechanism of action of 2-ACETYL-4-CHLOROPYRROLE involves its interaction with specific molecular targets. The chloro substituent and ethanone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

- 2-Chloro-1-(1H-pyrrol-1-yl)ethan-1-one

- 1-(1H-Pyrrol-2-yl)ethan-1-one

- 1-(1-Methyl-1H-pyrrol-2-yl)ethanone

Comparison: 2-ACETYL-4-CHLOROPYRROLE is unique due to the presence of the chloro substituent at the 4-position, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.

Propiedades

Número CAS |

51333-63-2 |

|---|---|

Fórmula molecular |

C6H6ClNO |

Peso molecular |

143.57 g/mol |

Nombre IUPAC |

1-(4-chloro-1H-pyrrol-2-yl)ethanone |

InChI |

InChI=1S/C6H6ClNO/c1-4(9)6-2-5(7)3-8-6/h2-3,8H,1H3 |

Clave InChI |

MMQJWKWFBJPRFK-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CN1)Cl |

SMILES canónico |

CC(=O)C1=CC(=CN1)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.